molecular formula C24H24N2O2 B5236181 2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B5236181
M. Wt: 372.5 g/mol
InChI Key: PFOVWYVOYMXBEH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a carbazole-based acetamide derivative synthesized via nucleophilic substitution reactions. The core structure consists of a 9-ethylcarbazole moiety linked to a 3,4-dimethylphenoxy group through an acetamide bridge. Carbazole derivatives are widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities, attributed to their ability to interact with biological targets such as fungal plasma membrane ATPases and inflammatory mediators .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-4-26-22-8-6-5-7-20(22)21-14-18(10-12-23(21)26)25-24(27)15-28-19-11-9-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOVWYVOYMXBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol and 9-ethyl-9H-carbazole.

    Formation of 3,4-dimethylphenoxyacetyl chloride: 3,4-dimethylphenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 3,4-dimethylphenoxyacetyl chloride.

    Amidation Reaction: The 3,4-dimethylphenoxyacetyl chloride is then reacted with 9-ethyl-9H-carbazole in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Phenoxy vs. Sulfanyl-Heterocyclic Groups: The target compound’s 3,4-dimethylphenoxy group lacks sulfur atoms, unlike the sulfanyl-tetrazole derivatives in . Sulfur-containing groups (e.g., tetrazole, triazole) enhance antifungal potency by mimicking cofactors in fungal enzymes, as seen in Compound 12’s ketoconazole-like activity . The dimethylphenoxy group may instead target membrane-bound ATPases through hydrophobic interactions .
  • In contrast, 3-methoxycarbazole derivatives () exhibit altered electronic properties due to the electron-donating methoxy group, which may modulate binding to oxidative enzymes .
  • Heterocyclic Additions :
    • Oxadiazole-containing derivatives () show dual antimicrobial and anticancer activity, likely due to the heterocycle’s ability to intercalate DNA or inhibit topoisomerases. The absence of such rings in the target compound suggests a narrower mechanism focused on membrane disruption .

Activity Trends

  • Antifungal Potency: Sulfanyl-heterocyclic derivatives () outperform phenoxy analogues against Candida spp., highlighting the importance of sulfur in targeting fungal cytochrome P450 enzymes. The target compound’s dimethylphenoxy group may offer selectivity against other fungal strains .
  • Antibacterial Spectrum :
    • Substituted phenyl acetamides () with electron-withdrawing groups (e.g., nitro, chloro) show enhanced antibacterial activity compared to alkyl-substituted derivatives, suggesting that electron-deficient aromatic rings improve interactions with bacterial cell wall synthesis enzymes .

Mechanistic Insights

  • Fungal Plasma Membrane ATPase Inhibition : Carbazole derivatives, including the target compound, are hypothesized to inhibit fungal plasma membrane H+-ATPases, disrupting proton gradients essential for nutrient uptake .

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